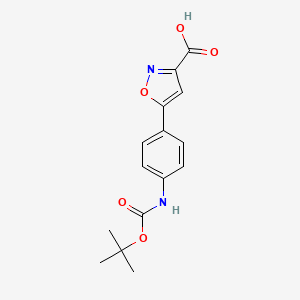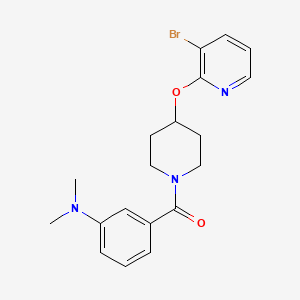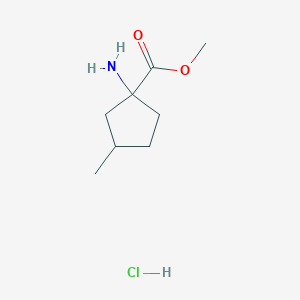
Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride, also known as MEM, is a chemical compound that has gained significant attention in the field of scientific research. It is a cyclic amino acid derivative that is widely used in the synthesis of various organic compounds. MEM is a white crystalline powder that is soluble in water and ethanol.
作用機序
The mechanism of action of Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride is not well understood. However, it is believed that this compound acts as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is a serine protease that cleaves the N-terminal dipeptide from peptides with proline or alanine at the second position. Inhibition of DPP-IV leads to an increase in the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion and reduce glucagon secretion, leading to improved glucose control.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits DPP-IV activity in a dose-dependent manner. This compound has also been shown to increase the levels of GLP-1 and GIP in vivo, leading to improved glucose control in animal models of diabetes. Furthermore, this compound has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. Furthermore, this compound is readily available and relatively inexpensive compared to other amino acid derivatives. However, this compound has some limitations, such as its low solubility in organic solvents and its sensitivity to moisture and air. These limitations can be overcome by using appropriate solvents and storage conditions.
将来の方向性
Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride has several potential future directions for research. One possible direction is the development of this compound-based drugs for the treatment of diabetes and other metabolic disorders. This compound-based compounds could be used as DPP-IV inhibitors or GLP-1 analogs to improve glucose control in diabetic patients. Another potential direction is the use of this compound in the synthesis of novel cyclic peptides and alkaloids with potential therapeutic applications. Furthermore, this compound could be used in the development of chiral ligands for asymmetric catalysis, which could have applications in the pharmaceutical industry.
Conclusion
In conclusion, this compound is a versatile chemical compound that has found extensive use in scientific research. It is used as a building block in the synthesis of various organic compounds and has potential applications in the development of drugs for the treatment of diabetes and other metabolic disorders. This compound has several advantages for use in lab experiments, but also has some limitations that need to be considered. The future directions for this compound research are promising, and further studies are needed to fully explore its potential applications.
合成法
Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride can be synthesized by reacting 1-amino-3-methylcyclopentane-1-carboxylic acid with methanol and hydrochloric acid. The reaction takes place under reflux conditions, and the resulting product is isolated by filtration and recrystallization. The purity of the product can be determined by various analytical techniques such as HPLC, NMR, and IR spectroscopy.
科学的研究の応用
Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride has found extensive use in scientific research due to its unique chemical properties. It is used as a building block in the synthesis of various organic compounds such as amino acids, peptides, and pharmaceuticals. This compound is also used in the preparation of chiral ligands that are used in asymmetric catalysis. Furthermore, this compound is used as a starting material in the synthesis of cyclic peptides and alkaloids.
特性
IUPAC Name |
methyl 1-amino-3-methylcyclopentane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-3-4-8(9,5-6)7(10)11-2;/h6H,3-5,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDDHECQPHOYIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,5-Dimethoxyphenyl)-7-thia-1,4,9-triazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),8-dien-5-one](/img/structure/B2986208.png)
![3-Chloro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2986209.png)
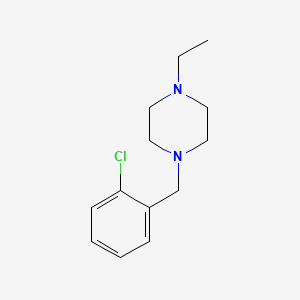
![2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2986213.png)

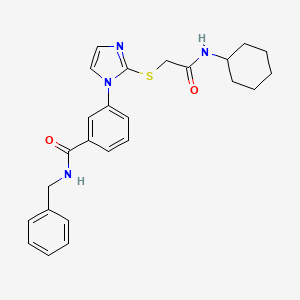
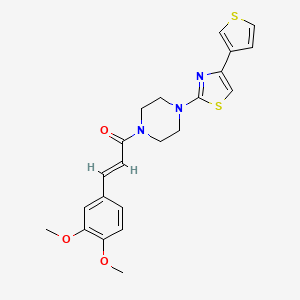
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxybenzyl)propanamide](/img/structure/B2986221.png)

